Lauthisan

Description

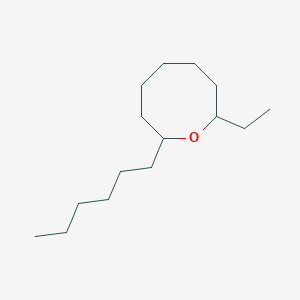

Structure

3D Structure

Properties

Molecular Formula |

C15H30O |

|---|---|

Molecular Weight |

226.4 g/mol |

IUPAC Name |

2-ethyl-8-hexyloxocane |

InChI |

InChI=1S/C15H30O/c1-3-5-6-8-12-15-13-10-7-9-11-14(4-2)16-15/h14-15H,3-13H2,1-2H3 |

InChI Key |

ISFPYBWSLFZCIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCCCC(O1)CC |

Synonyms |

lauthisan |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Lauthisan and Its Stereoisomers

Total Synthesis Approaches to Lauthisan

Total synthesis efforts toward this compound have largely converged on two prominent methodologies: diastereoselective alkylation combined with ring-closing metathesis (RCM) cascades, and regioselective carbon-carbon bond forming cyclizations. These approaches highlight the ingenuity required to assemble such complex molecular architectures.

The combination of diastereoselective alkylation and ring-closing metathesis (RCM) has proven to be a powerful strategy for the stereoselective synthesis of (+)-Lauthisan. This methodology facilitates the formation of the medium-sized oxacycle, a characteristic feature of this compound. The synthesis of (+)-Lauthisan, for instance, has been accomplished starting from D-glyceraldehyde acetonide, demonstrating a high degree of 1,3-asymmetric induction within the ether system . Furthermore, a "protecting group-dependent" alkylation strategy has been developed, enabling the complementary diastereoselective synthesis of α,α'-syn- and α,α'-anti-bis-alkenes. These bis-alkenes serve as crucial substrates for the subsequent RCM step, allowing for the precise construction of medium-sized oxacycles .

Grubbs-type ruthenium catalysts are indispensable in the RCM step of this compound synthesis due to their high activity, functional group tolerance, and ability to form challenging cyclic structures. Both first- and second-generation Grubbs catalysts are widely employed for RCM processes, including the formation of seven-, eight-, and nine-membered cyclic ethers, such as the core of this compound . Specifically, the synthesis of (+)-cis-Lauthisan has been achieved through a tandem Nicholas reaction followed by RCM utilizing Grubbs' catalyst . These catalysts facilitate the intramolecular cyclization of acyclic dienyl ethers, leading to the desired cyclic ether products.

Table 1: Representative Grubbs-Type Catalysts Used in this compound Synthesis

| Catalyst Type | Common Name | PubChem CID |

| Ruthenium Carbene Complex | Grubbs First-Generation Catalyst | 86306055 |

| Ruthenium Carbene Complex | Grubbs Second-Generation Catalyst | 15551468 |

The successful stereoselective synthesis of this compound via the alkylation-RCM cascade heavily relies on the strategic placement and control of stereocenters in the precursor molecules. Starting from chiral building blocks, such as D-glyceraldehyde acetonide, allows for the introduction of initial chirality that is propagated throughout the synthetic sequence . The realization of high 1,3-asymmetric induction in the ether system during the alkylation phase is critical for establishing the correct relative and absolute stereochemistry of the final product . The "protecting group-dependent" alkylation strategy further exemplifies this control, enabling the diastereoselective formation of bis-alkene intermediates with the desired stereochemical relationships, which are then locked into the cyclic structure during the RCM step .

An alternative and highly effective approach to this compound involves regioselective carbon-carbon bond forming cyclizations. This method is particularly notable for its ability to construct the challenging eight-membered cyclic ether core of this compound through an unusually regioselective cyclization of acyclic ethers .

A key step in the regioselective synthesis of this compound is the palladium(0)-catalyzed intramolecular alkylation of allylic carbonates . This reaction leverages the well-established high chemo-, regio-, and stereoselectivity of Pd(0)-catalyzed allylic alkylations, which are versatile for forming C-C bonds and can utilize various allylic substrates including carbonates . The regioselective cyclization is specifically controlled by allylic substituents, guiding the formation of the desired eight-membered ring . This methodology has been successfully applied to the total synthesis of (-)-Lauthisan and the formal synthesis of (+)-Lauthisan .

Table 2: Representative Palladium(0) Catalysts Used in this compound Synthesis

| Catalyst Type | Common Name | PubChem CID |

| Palladium(0) Complex | Tris(dibenzylideneacetone)dipalladium(0) | 9811564 |

| Palladium(0) Complex | Tetrakis(triphenylphosphine)palladium(0) | 11979704 |

The formation of eight-membered rings poses a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. The regioselective carbon-carbon bond forming cyclizations, particularly the Pd(0)-catalyzed intramolecular alkylation of allylic carbonates, overcome these challenges by precisely controlling the cyclization pathway . The judicious choice and strategic placement of allylic substituents play a crucial role in directing the reaction towards the desired eight-membered cyclic ether formation, often leading to specific stereoisomers such as the cis-stereoselective reductive cyclization observed in some syntheses of this compound . This control ensures the efficient and selective construction of the complex cyclic framework inherent to this compound.

Ring Expansion-Ring Contraction Protocols

Iterative Assembly of Cyclic Ethers

Iterative assembly strategies provide a modular approach to constructing complex cyclic ether systems, including those found in this compound. This methodology often involves sequential C-C or C-O bond formations. A notable approach for the stereoselective synthesis of eight-membered cyclic ethers, including (+)-cis-Lauthisan, involves a tandem Nicholas reaction and ring-closing metathesis (RCM) . In this method, cis-2,8-disubstituted oxocanes are prepared from Co₂(CO)₆-cycloalkynic ethers. Key steps include the formation of the ether linkage via an intermolecular Nicholas reaction, followed by RCM of the resulting acyclic dienyl ether, and subsequent montmorillonite (B579905) K-10 induced isomerization of the complexed cycloalkyne .

Iron(III)-Catalyzed Cyclizations

While iron(III)-catalyzed cyclizations are broadly recognized for their utility in synthesizing various cyclic ethers, including oxepanes and pyrrolidines, direct and explicit reports detailing the synthesis of this compound specifically via iron(III)-catalyzed cyclizations in the provided sources are not available . Iron(III) salts have been shown to catalyze Prins cyclizations for the formation of 2,7-disubstituted oxepanes with excellent cis-selectivity . Additionally, iron(III) chloride (FeCl₃) can facilitate Claisen rearrangement reactions and subsequent cyclizations by coordinating to the ethereal oxygen, thereby lowering the activation energy . While these methods demonstrate the potential of iron(III) catalysis in cyclic ether synthesis, their direct application to this compound synthesis is not explicitly detailed in the consulted literature.

Methods Employing Lactone Precursors and Enol Ethers

The utilization of lactone precursors and enol ethers represents a significant pathway for the synthesis of this compound, particularly for establishing the cis-disubstituted oxocane (B8688111) core .

A key synthetic route to cis-disubstituted oxocanes like this compound involves starting from lactone precursors . The process includes methylenation of the lactone, followed by stereoselective hydroboration of the resulting enol ethers . This sequence is crucial for establishing the desired stereochemistry within the eight-membered ring system.

Another effective method involves the transformation of 2-heptenolide. This precursor is smoothly converted into an α,β,γ,δ-dienol triflate . Subsequent reaction of this dienol triflate with lithium dialkylcuprates yields α-alkylated oxocenes in good yields. This methodology has been successfully applied to the synthesis of (+)-Lauthisan .

Table 1: Synthetic Methodologies for this compound and Oxocenes

| Methodology | Key Steps | Application to this compound | References |

| Iterative Assembly of Cyclic Ethers | Intermolecular Nicholas reaction, Ring-Closing Metathesis (RCM) of acyclic dienyl ether, Montmorillonite K-10 induced isomerization of Co₂(CO)₆-cycloalkynic ethers. | (+)-cis-Lauthisan | |

| Methods Employing Lactone Precursors & Enol Ethers | Methylenation of lactone precursors, followed by stereoselective hydroboration of the resulting enol ethers. | This compound | |

| Transformation of Heptenolide Dienol Triflates | Conversion of 2-heptenolide to α,β,γ,δ-dienol triflate, reaction with lithium dialkylcuprates to afford α-alkylated oxocenes. | (+)-Lauthisan |

Methylenation and Stereoselective Hydroboration

Asymmetric Synthesis of Enantiopure this compound Enantiomers

The asymmetric synthesis of this compound is critical for obtaining enantiopure forms, which is often essential for studying biological activities and for potential therapeutic applications. The asymmetric synthesis of both enantiomers of cis-Lauthisan has been achieved efficiently, notably in a six-step sequence starting from diethyl pimelate (B1236862) .

Diastereodivergent Reduction Methodologies for Stereocontrol

A pivotal aspect of the asymmetric synthesis of this compound involves diastereodivergent reduction methodologies to achieve precise stereocontrol . A key step in the synthesis of enantiopure cis-Lauthisan enantiomers is the diastereodivergent reduction of a β-ketosulfoxide intermediate . This approach allows for the selective formation of either enantiomer. Furthermore, the synthesis incorporates a highly cis-stereoselective Et₃SiH/TMSOTf-promoted reductive cyclization of enantiopure hydroxy sulfinyl ketones ((S)-14 and (R)-14) . This combination of diastereodivergent reduction and stereoselective cyclization is instrumental in accessing the desired enantiopure this compound structures.

Table 2: Asymmetric Synthesis of this compound Enantiomers

| Starting Material | Key Stereocontrol Step | Outcome | References |

| Diethyl pimelate | Diastereodivergent reduction of β-ketosulfoxide intermediate | Both enantiomers of cis-Lauthisan | |

| Hydroxy sulfinyl ketones | Highly cis-stereoselective Et₃SiH/TMSOTf-promoted reductive cyclization | Enantiopure cis-Lauthisan |

Stereochemical Control and Conformational Analysis in Lauthisan Synthesis

Diastereoselective Transformations and Asymmetric Induction in Lauthisan Formation

The construction of the this compound core relies heavily on diastereoselective transformations and effective asymmetric induction. One successful approach to the stereoselective synthesis of (+)-Lauthisan commenced from D-glyceraldehyde acetonide, employing a combination of diastereoselective alkylation and ring-closing metathesis (RCM) as key steps. This methodology achieved a high degree of 1,3-asymmetric induction within the ether system .

Another notable strategy for the asymmetric synthesis of both enantiomers of cis-Lauthisan involved a six-step sequence starting from diethyl pimelate (B1236862). Crucial to this synthesis were the diastereodivergent reduction of a β-ketosulfoxide intermediate and a highly cis-stereoselective reductive cyclization promoted by Et₃SiH/TMSOTf of enantiopure hydroxy sulfinyl ketones . This reductive cyclization has also been broadly applied for the cis-stereoselective synthesis of 7-, 8-, and 9-membered cyclic ethers, including this compound, from corresponding saturated hydroxy ketones .

Furthermore, a "protecting group-dependent" alkylation strategy has been developed, enabling complementary diastereoselective syntheses of α,α'-syn- and α,α'-anti-bis-alkenes, which serve as versatile substrates for RCM reactions in the formation of medium-sized oxacycles . The Nicholas reaction, in tandem with RCM, has also proven effective for the stereoselective synthesis of eight-membered cyclic ethers, including a short synthesis of (+)-cis-Lauthisan . In this context, a cobalt complex of a "bent" alkyne can direct ring formation and promote the acid-catalyzed equilibration to the more stable cis diastereomer, facilitating the synthesis of (+)-cis-Lauthisan . More recently, Lewis acid-mediated reductive hydroalkoxylation cascades on enynols have provided an expeditious and diastereoselective route to (±)-cis-Lauthisan .

Strategies for Achieving and Confirming Absolute Configuration

Achieving and confirming the absolute configuration of this compound and its precursors are paramount in its asymmetric synthesis. The asymmetric synthesis of both enantiomers of cis-Lauthisan underscores the ability to control absolute stereochemistry from readily available starting materials .

General strategies for establishing absolute configuration in complex molecules, which are applicable to this compound synthesis, include the use of chiral auxiliaries or catalysts that act as "chiral controllers." For instance, a powerful strategy for assembling arrays of stereogenic centers involves a chiral controller that dictates the absolute configuration of the final product, while the relative configuration is set by the order of addition of reactants . Enantioselective allylation reactions have also been employed to establish specific absolute configurations in synthetic intermediates .

For confirming the absolute configuration, several analytical techniques are utilized:

X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis, particularly with the determination of the Flack parameter, is a highly reliable method for assigning absolute configuration. The presence of heavy atoms can enhance the resonant scattering properties, facilitating this determination .

Mosher Ester Analysis: This empirical method involves derivatization of chiral alcohols with Mosher's acid, followed by NMR analysis of the diastereomeric esters to deduce the absolute configuration of the alcohol .

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectra can be compared with calculated spectra of different isomers to determine the absolute configuration of chiral compounds, although computational costs can be significant for flexible molecules .

Chemical Transformation and Comparison: Synthesizing decisive segments of the molecule and comparing them to known compounds, or through extensive NMR analysis and degradation, can also confirm absolute configurations .

Control of cis-/trans-Stereoisomerism in Oxocane (B8688111) Rings

Control over cis-/trans-stereoisomerism is a critical aspect in the synthesis of eight-membered oxocane rings like this compound, as these medium-sized rings can exhibit significant conformational flexibility. A highly effective method for achieving cis-stereoselectivity in this compound synthesis is the TMSOTf/Et₃SiH promoted reductive cyclization of saturated hydroxy ketones . This reaction pathway consistently favors the formation of the cis-disubstituted cyclic ethers.

Another strategy involves the use of Co₂(CO)₆-cycloalkynic ethers as precursors. RCM of suitable acyclic dienyl ethers, followed by montmorillonite (B579905) K-10 induced isomerization, can lead to a favored cis/trans ratio for eight-membered rings. For instance, in one study, this method yielded a cis/trans ratio of 5.7:1.0 for an eight-membered ring precursor to this compound . This highlights how specific catalysts and conditions can influence the thermodynamic preference for a particular stereoisomer.

In ring-closing metathesis reactions for eight-membered carbocycles (which share conformational challenges with oxocanes), the configuration of the starting diene can significantly impact the outcome. For example, a trans isomer of a diallyl ether showed higher reactivity and yield in cyclooctene (B146475) formation compared to its cis isomer, attributed to the ability of substituents in the trans isomer to adopt more favorable equatorial positions. This principle of minimizing steric interactions by favoring equatorial positions is generally applicable to cyclic systems, including oxocanes.

Conformational Analysis of Eight-Membered Cyclic Ethers

The conformational analysis of eight-membered cyclic ethers, or oxocanes, is complex due to their inherent flexibility and the presence of multiple low-energy conformations.

Eight-membered rings, such as oxocane (oxacyclooctane), exhibit significant conformational flexibility. Unlike smaller, more rigid rings (e.g., cyclohexane (B81311) with its well-defined chair and boat forms), medium-sized rings (8-11 atoms) are often considered the most strained and possess a larger number of accessible conformations. Computational studies using molecular mechanics (MM2) and experimental techniques like variable-temperature ¹³C NMR and lanthanide-induced shift (LIS) ¹H and ¹³C NMR have been employed to understand oxocane conformations .

For oxocane, the Boat-Chair (BC-3) conformer and its enantiomer (BC-7) are generally favored . Other low-energy forms identified include BC-1, TBC-1, BC-4, and TCC-1, with relatively small energy differences (e.g., 1.1-1.6 kcal/mol relative to BC-3) . Barriers to pseudorotational interconversion between BC-3 and BC-7 are calculated to be around 5.0-6.7 kcal/mol . Interconversion between the BC-family and the crown-family of conformers has also been observed, with the crown family typically comprising a minor percentage of the equilibrium at lower temperatures . The flexibility of these rings allows them to adopt favorable conformations for interactions, which is particularly relevant in biological contexts, such as binding to flat target surfaces.

Table 1: Relative Energies of Oxocane Conformers (Calculated via MM2)

| Conformer | Relative Energy (kcal/mol) |

| BC-3 | 0 |

| BC-7 | 0 |

| BC-1 | 1.1 |

| TBC-1 | 1.1 |

| BC-4 | 1.5 |

| TCC-1 | 1.6 |

The presence and nature of substituents significantly influence the conformational preferences and flexibility of eight-membered cyclic ethers. A remote alkoxy substituent, for instance, can strongly stabilize a particular conformer of an eight-membered ring oxocarbenium ion through a through-space electrostatic effect . In contrast, alkyl groups tend to favor equatorial positions in oxocarbenium ions, while alkoxy groups may prefer axial conformers in certain systems, such as cyclohexanone (B45756) acetals .

Ring Flexibility and Preferred Conformations

Management of Multiple Stereogenic Centers during Synthesis

The synthesis of this compound, with its multiple stereogenic centers, demands sophisticated strategies for their concurrent and sequential management. The asymmetric synthesis of both enantiomers of cis-Lauthisan exemplifies this, where diastereodivergent reduction and highly cis-stereoselective reductive cyclization steps effectively control the formation of new stereocenters .

One powerful strategy involves the use of a "chiral controller" molecule, which dictates the absolute configuration of the final product, while the relative configurations are established by the controlled order of addition of different aldehyde components. This approach has been successfully applied in assembling complex arrays of stereogenic centers in other natural product syntheses .

In broader synthetic contexts, catalytic methods that enable simultaneous control over multiple stereogenic centers are highly sought after. For example, regio-, enantio-, and diastereoselective NiH-catalyzed hydroalkylation processes have been developed to generate vicinal stereocenters from readily accessible starting materials with high precision. Similarly, highly stereoselective syntheses of compounds with multiple contiguous stereogenic centers, including those with allenic axial chirality and center chirality, have been achieved through reactions like aldehyde addition to α-alkenyl-substituted zirconacyclopentenes. These advancements in controlling multiple stereocenters are crucial for the efficient and stereoselective construction of complex natural products like this compound.

Reaction Mechanisms and Advanced Theoretical Studies of Lauthisan Reactions

Computational Chemistry Approaches to Elucidate Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transition states, intermediates, and energy profiles that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations have been widely employed to understand the reaction pathways involved in the synthesis of Lauthisan and analogous medium-sized cyclic ethers. For instance, DFT studies have been crucial in elucidating intramolecular acyl transfer mechanisms, which are relevant to cyclisation/ring expansion (CRE) cascade reactions used in this compound synthesis . These calculations often involve optimizing structures at specific levels of theory, such as B3LYP/6-31G*, to obtain lowest energy conformations and transition states in vacuum .

In the context of constructing 8-membered heterocyclic enol ethers, including those structurally related to this compound, DFT calculations have supported proposed mechanisms involving cobalt(III)-carbene radical intermediates. These mechanisms typically proceed via a 1,6-hydrogen atom transfer (HAT) followed by a radical rebound step, leading to C–O bond formation within the coordination sphere of cobalt. DFT has also provided insights into the transition states of acyl transfer reactions, helping to rationalize observed selectivities . Furthermore, DFT calculations have been used to analyze metal-catalyzed ring expansion/cross-coupling cascade reactions, indicating that the reductive elimination of cycloalkyl-Cu(III) species is a more favorable pathway for the cross-coupling step. The catalytic activity of bases, such as DBU versus Et3N, in domino annulation reactions to form eight-membered cyclic ethers has also been investigated using DFT, revealing that electron-donating ability is a primary factor in their efficacy.

Ab Initio Level Studies of Transition States

Ab initio computational methods, which are based on first principles without empirical parameters, have been utilized to study transition states in the synthesis of cyclic ethers. For example, ab initio studies have shown that coordination between the pre-tetrahydropyranyl oxygen of a carbonyl group and the cation of a base is necessary to achieve a suitable transition-state model in the synthesis of cyclic ethers. These high-level calculations provide detailed electronic structure information crucial for understanding the precise geometry and electronic rearrangements occurring at the highest energy point along a reaction pathway.

Analysis of Reaction Energetics and Activation Barriers

Computational chemistry, particularly DFT, is instrumental in quantifying reaction energetics and activation barriers, which directly correlate with reaction rates and feasibility. The activation barrier represents the minimum energy required for a chemical reaction to occur, and its magnitude dictates the reaction speed.

Studies on this compound synthesis and related systems have used DFT to determine the relative stability of various isomeric intermediates. For instance, it was proposed that certain insertion reactions occur under thermodynamic control, provided the ring-expanded isomer is at least 3 kcal/mol lower in energy. DFT calculations have also been used to explain the high chemoselectivity observed in the formation of 8-membered rings over 6-membered rings in some synthetic routes, with predicted selectivities derived from the Eyring equation. An example from a metal-catalyzed radical relay strategy showed a β-scission step proceeding with a low energy barrier of 1.1 kcal mol⁻¹.

Table 1: Representative Computational Chemistry Applications in this compound Synthesis and Related Systems

| Computational Method | Application Area | Key Findings / Insights | Reference |

| DFT (B3LYP/6-31G*) | Acyl Transfer Mechanisms | Elucidated transition states, justified observed selectivity in atropisomeric anilide synthesis. | |

| DFT (BP86/def2-TZVP) | Cobalt(III)-Carbene Radical Cyclizations | Supported 1,6-HAT and radical rebound mechanism for 8-membered ring formation; explained high chemoselectivity over 6-membered rings based on activation barriers. | |

| DFT | Metal-Catalyzed Ring Expansion/Cross-Coupling | Identified reductive elimination of Cu(III) species as favorable pathway; proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle. | |

| DFT | Base-Catalyzed Domino Annulation | Explained catalytic activity difference (DBU vs. Et3N) based on electron-donating ability. | |

| DFT | Isomeric Stability in Ring Expansion | Determined relative stabilities, suggesting thermodynamic control if ring-expanded product is sufficiently lower in energy (e.g., 3 kcal/mol). | |

| Ab Initio | Transition State Modeling (General Cyclic Ether Synthesis) | Showed necessity of coordination between oxygen and base cation for suitable transition state. |

Mechanistic Rationalization of Regioselectivity and Stereoselectivity

The synthesis of this compound often demands precise control over regioselectivity and stereoselectivity due to its complex cyclic ether structure and the presence of multiple chiral centers. Mechanistic studies, both experimental and computational, have provided rationalizations for these selective outcomes.

Stereoselective hydroboration is a crucial step in certain this compound syntheses. Diastereoselective alkylation combined with ring-closing metathesis (RCM) has achieved high degrees of 1,3-asymmetric induction in the synthesis of (+)-cis-lauthisan. Moreover, cis-stereoselective reductive cyclization is a key feature in several synthetic strategies for this compound and related eight-membered cyclic ethers. For instance, a Lewis acid-mediated reductive hydroalkoxylation cascade on enynols has been developed for the diastereoselective synthesis of small and medium ring cyclic ethers, including (±)-cis-lauthisan.

The influence of substrate structure and reaction conditions on regioselectivity and stereoselectivity is significant. In some metal-hydride hydrogen atom transfer (MH HAT) reactions, Markovnikov selectivity is observed, where the hydrogen atom adds to the less substituted carbon of an alkene, leading to a more stable radical intermediate. Computational studies, such as the ab initio work mentioned earlier, have contributed to understanding how specific interactions, like the coordination of a pre-tetrahydropyranyl oxygen, can guide stereoselective outcomes by influencing transition state geometries.

Kinetic Studies of Key Steps in this compound Synthesis

Kinetic studies provide quantitative data on reaction rates and can reveal the rate-determining steps and the stability of products. In the synthesis of (+)-cis-lauthisan, kinetic studies on the epimerization reaction demonstrated remarkable configurational stability of the products at room temperature, with reported half-lives exceeding 1000 years . These studies often involve control reactions to confirm proposed mechanisms, such as the intramolecular acyl transfer mechanism, which was strongly supported by experimental evidence . Understanding the kinetics of key steps, such as cyclization or rearrangement reactions, is vital for optimizing synthetic routes and ensuring the desired product formation and stability. The rate of a chemical reaction is fundamentally linked to the frequency and energy of molecular collisions that overcome the activation energy barrier.

Molecular Orbital and Electronic Structure Analysis for Reactivity Prediction

Molecular orbital (MO) theory and electronic structure analysis are fundamental for predicting and understanding the reactivity of chemical compounds like this compound. These analyses provide insights into how electrons are distributed within a molecule and how they participate in chemical reactions.

DFT calculations are routinely used to investigate the ground state electronic structure, including the distribution of Mulliken charges and the characteristics of frontier molecular orbitals (FMOs). The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting reactivity. The energy gap between the HOMO and LUMO (often referred to as the band gap in solid-state contexts) is a key indicator of a molecule's electron redistribution capability and chemical activity; a smaller gap generally suggests higher reactivity.

Lauthisan S Significance As a Structural Motif in Natural Product Chemistry and Biosynthesis

Lauthisan as a Core Structure or Analogue within the Laurencia Marine Natural Product Family

Marine red algae of the genus Laurencia are prolific producers of a wide array of halogenated secondary metabolites, among which C15 acetogenins (B1209576) featuring eight-membered cyclic ethers are particularly abundant and structurally diverse . These eight-membered cyclic ethers are broadly categorized into two subclasses: the this compound-type and the laurenan-type . This compound serves as a fundamental saturated core structure within this family, representing a distinct structural archetype .

Relationship to Laurencin (B1674560), Isolaurepan, and Obtusan

This compound exhibits close structural relationships with other prominent Laurencia metabolites, including laurencin, isolaurepan, and obtusan. Laurencin, for instance, is a well-known metabolite that falls under the this compound-type classification . The (+)-lauthisan structure is recognized as a fully saturated core present in (+)-laurencin. Synthetic efforts towards (+)-laurencin often involve intermediates and strategies that are also crucial for the synthesis of this compound, highlighting their structural kinship.

Isolaurepan, a seven-membered cyclic ether, and obtusan, a nine-membered cyclic ether, are often discussed in conjunction with this compound due to their shared origin as saturated skeletons of Laurencia non-terpenoid ether metabolites . Research into the synthesis of these medium-ring ethers frequently employs similar methodologies, further emphasizing their structural and synthetic interconnections. The structures of (+)-cis-lauthisan and (+)-cis-obtusan, for example, represent the basic skeletons found in various naturally occurring non-terpenoidal eight- and nine-membered ring ethers .

Role as a "Saturated Core" in Complex Polycyclic Ether Architectures

This compound's significance extends to its role as a "saturated core" within more complex polycyclic ether architectures. As exemplified by its relationship with laurencin, (+)-lauthisan provides the foundational saturated eight-membered cyclic ether framework upon which more elaborate structures are built. The synthesis of such saturated ether cores, like (+)-cis-lauthisan and (+)-cis-obtusan, is crucial for understanding and replicating the basic skeletons found in a variety of naturally occurring non-terpenoidal eight- and nine-membered ring ethers . This highlights this compound not merely as an individual compound, but as a fundamental building block in the construction of intricate marine natural products.

Hypothesized Biosynthetic Pathways and Precursors of this compound-Type Compounds

The biosynthesis of this compound-type compounds, like other C15 acetogenins from Laurencia species, is a subject of active research, with several hypothesized pathways and precursors.

Proposed Involvement of Linear Laurediols

A central hypothesis in the biosynthesis of both this compound-type and laurenan-type cyclic ethers posits their direct formation from linear C15 compounds known as laurediols . Experimental evidence supports this, as the incubation of (3E, 6R, 7R)-laurediol with a crude preparation of a vanadium-dependent bromoperoxidase (V-BPO) isolated from the red alga Laurencia nipponica has been shown to produce deacetyllaurencin, a compound structurally related to the this compound-type . This suggests that laurediols serve as crucial acyclic precursors that undergo enzymatic transformations to yield the characteristic cyclic ether structures.

Biomimetic Approaches to Cyclic Ether Formation

The proposed assembly of these cyclic ether metabolites is thought to proceed via a bromoetherification of the linear laurediol precursors . The concept of a transient bromonium species acting as a key intermediate through intramolecular bromoetherification has been a significant inspiration for studies in this area . This chemical logic has not only informed biosynthetic proposals but has also guided biomimetic approaches in the laboratory synthesis of these complex natural products . Synthetic strategies often aim to mimic these proposed biological cyclization processes to construct the challenging medium-sized cyclic ether rings found in this compound and its analogues .

Enzymatic Transformations Relevant to Cyclic Ether Formation in Nature

The formation of cyclic ethers is a pivotal step in the biosynthesis of numerous natural products, with this compound-type structures being a prominent example. These intricate ring systems often arise through specific enzymatic transformations, particularly involving halogenation and subsequent cyclization events.

Discussion of Halogenation and Bromoetherification in Laurencin Biosynthesis

Laurencin, a well-known natural product, serves as a prime example of a this compound-type eight-membered cyclic ether . It is classified as a C15 acetogenin, frequently found in halogenated forms, and originates from the polyketide biosynthetic pathway within red algae of the Laurencia genus . The biosynthesis of laurencin and related cyclic ethers is hypothesized to proceed via bromoetherification of linear precursors, such as laurediols .

Pioneering studies by Fukuzawa and Murai demonstrated that haloether deacetyllaurencin, when exposed to lactoperoxidase, halide, and hydrogen peroxide, could be transformed into a diverse array of other natural products, including laureoxanyne, laurefucin, and notoryne . These findings strongly suggest the involvement of transient bromonium species as crucial intermediates in the biosynthetic process . The intramolecular bromoetherification of these intermediates is a key step in forging the characteristic cyclic ether structures observed in these compounds . The significant structural diversity of these halogenated medium-ring ethers isolated from Laurencia species has long captivated researchers, prompting extensive investigation into their biosynthetic origins .

Substrate Positioning and Catalytic Mechanisms of Relevant Enzymes

Enzymes play a critical role in orchestrating the precise halogenation and subsequent cyclization events in natural product biosynthesis. Lactoperoxidase, for instance, has been shown to catalyze the formation of five-membered ethers from linear polyenes, supporting its involvement in bromoetherification reactions . The prevailing hypothesis in the biosynthesis of various acetogenins is that a transient bromonium species acts as a key intermediary, facilitating intramolecular bromoetherification .

Biosynthetic halogenation reactions are carried out by enzymes that employ a variety of mechanistic strategies, encompassing oxidation, reduction, and substitution . These enzymatic halogenation events are capable of initiating the formation of both simple and complex ring structures . The stereochemistry of the molecular backbone also significantly influences the outcome of the bromonium ion intermediate, directing it towards etherification rather than the formation of an oxocarbenium ion . While detailed catalytic mechanisms for all enzymes involved in Laurencia cyclic ether formation are still under active investigation, the general principle involves haloperoxidases generating electrophilic halogen species that then react with unsaturated precursors to trigger stereoselective cyclization.

This compound as a Benchmark for Developing Synthetic Methodologies for Biologically Relevant Scaffolds

This compound, and specifically its enantiomers like (+)-cis-lauthisan, has emerged as a significant benchmark in the development of synthetic methodologies for constructing biologically relevant scaffolds. Its complex medium-ring ether structure presents a considerable challenge for synthetic chemists, making it an ideal target for showcasing the efficacy and stereoselectivity of novel synthetic routes.

The total synthesis of (+)-laurencin, a compound structurally related to this compound, exemplifies the utility of this compound-type motifs as synthetic targets. Key steps in its synthesis have included asymmetric glycolate (B3277807) alkylation and ring-closing olefin metathesis, which were instrumental in constructing the eight-membered oxocene core. The successful approaches developed for medium-ring ethers, such as those found in the this compound and Laurencin families, provide general and efficient strategies for accessing the cyclic cores of other marine natural products.

Furthermore, the asymmetric synthesis of both enantiomers of cis-lauthisan has been achieved through remarkably concise routes, with some methodologies requiring as few as six steps from readily available starting materials. These syntheses highlight the power of modern organic chemistry to control stereochemistry and efficiently build complex molecular architectures. Key steps in these syntheses have included diastereodivergent reduction and highly cis-stereoselective reductive cyclization. Another notable short synthesis of (+)-cis-lauthisan employed a tandem Nicholas reaction/ring-closing metathesis sequence, further demonstrating the compound's role in validating new synthetic strategies.

The pursuit of synthesizing complex polycyclic scaffolds, often inspired by natural products, is a cornerstone of drug discovery efforts. This compound, with its challenging medium-ring ether structure, serves as an excellent model for developing and refining synthetic methodologies that can be broadly applied to access diverse and complex molecular frameworks with potential biological activities.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Lauthisan

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure, connectivity, and stereochemical arrangement of atoms within organic compounds . For Lauthisan, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for comprehensive structural characterization .

1D NMR experiments, including proton (¹H NMR) and carbon-13 (¹³C NMR), provide initial insights into the number and types of protons and carbons present in the molecule, along with their chemical environments . Chemical shifts (δ) and coupling constants (J) derived from ¹H NMR are fundamental for identifying various functional groups and their immediate neighbors . ¹³C NMR, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in assigning carbon types (e.g., CH₃, CH₂, CH, or quaternary carbons) .

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, which are vital for piecing together the molecular skeleton and assigning relative stereochemistry:

COSY (COrrelation SpectroscopY) : This homonuclear experiment reveals correlations between protons that are J-coupled, typically through two or three chemical bonds, indicating vicinal or geminal proton relationships .

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlations between protons and their directly attached carbons, allowing for the assignment of carbon signals based on known proton assignments and vice versa . Edited HSQC can further differentiate between CH/CH₃ and CH₂ groups by displaying their peaks in opposite phases .

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY experiments reveal through-space correlations (Nuclear Overhauser Enhancements, NOEs) between protons that are spatially close, typically within 5-7 Å, regardless of whether they are directly bonded. This technique is particularly powerful for determining relative stereochemistry and conformational preferences .

For this compound, the application of these techniques would involve a detailed analysis of all cross-peaks to build a comprehensive connectivity map and deduce its complex polyether ring system. While specific NMR data for this compound were not found in the provided search results, its structural elucidation would rely on these standard practices in natural product chemistry .

The precise measurement and analysis of coupling constants from ¹H NMR spectra provide critical information about the dihedral angles between coupled protons, which is fundamental for determining relative stereochemistry . For instance, vicinal coupling constants () are highly dependent on the dihedral angle, following the Karplus relationship . Large coupling constants often indicate a trans or antiperiplanar relationship, while smaller ones suggest cis or gauche relationships within a flexible ring system .

NOESY correlations complement coupling constant analysis by providing direct evidence of spatial proximity. Observed NOEs between protons on adjacent chiral centers are indicative of their relative orientation. For this compound and related compounds like obtusan, the correlation of hypothetical low-energy structures with experimental ¹H NMR coupling constants and diastereoselectivity results has been reported, highlighting the importance of these analyses in stereochemical assignment . By integrating the information from coupling constants and NOESY correlations, the relative configurations of the multiple chiral centers in this compound can be assigned.

One-Dimensional and Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through its fragmentation pattern . For this compound (C₁₅H₃₀O), high-resolution mass spectrometry (HRMS) would be employed to precisely determine its molecular formula by identifying the molecular ion peak (M⁺) . The exact mass of 226.23000 for C₁₅H₃₀O would be confirmed by HRMS .

Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structural subunits . When the molecular ion is energetically unstable, it fragments into smaller, charged pieces, which are then detected . Characteristic fragmentation pathways, such as alpha-cleavage or McLafferty rearrangements, can indicate the presence of specific functional groups and the arrangement of atoms within the molecule . For a polyether like this compound, fragmentation analysis would help in identifying the positions of oxygen atoms and the nature of the alkyl chains and cyclic systems by observing the masses of the resulting fragments .

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Stereochemistry Determination

Chiroptical methods are indispensable for determining the absolute stereochemistry of chiral molecules like this compound.

Optical Rotation (OR) : Optical rotation, measured as specific optical rotation ([α]D), quantifies the rotation of plane-polarized light by a chiral substance . It is one of the oldest and most widely used methods for confirming the presence of chirality and can be indicative of absolute configuration when compared to known standards or computationally predicted values . The variation of optical rotation with wavelength is known as Optical Rotatory Dispersion (ORD) .

Circular Dichroism (CD) : Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule . This phenomenon occurs within the absorption bands of optically active chromophores . CD spectra provide more detailed information about the electronic transitions and the spatial arrangement of chromophores, making it a sensitive technique for conformational analysis and, crucially, for determining absolute stereochemistry . Comparison of experimental CD spectra with computationally predicted CD spectra (e.g., using Time-Dependent Density Functional Theory, TDDFT) is a common and powerful approach for absolute configuration assignment .

For this compound, the measurement of its optical rotation and CD spectrum would be critical. While specific chiroptical data for this compound were not found in the provided search results, these methods are routinely applied to similar natural products to establish their definitive absolute stereochemistry.

X-ray Crystallography for Definitive Absolute Stereochemistry (if crystal structures are available)

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be obtained . The technique involves diffracting X-rays through a crystal, and the resulting diffraction pattern is used to reconstruct the electron density map of the molecule, from which atomic positions are precisely determined .

For this compound-type compounds, X-ray crystallography has been successfully employed for structure confirmation . For instance, lauroxocanes, which are this compound-type structures, have had their structures confirmed by X-ray crystallography . If a high-quality crystal of this compound itself were available, X-ray crystallography would provide unambiguous confirmation of its entire structure, including all chiral centers and their absolute configurations. However, obtaining suitable crystals for complex natural products can be challenging .

Computational Prediction of Spectroscopic Data for Structure Confirmation and Isomer Differentiation

With advancements in computational chemistry, the theoretical prediction of spectroscopic data has become an increasingly valuable tool in structural elucidation, especially for complex molecules where experimental data alone may not be sufficient or unambiguous .

NMR Prediction : Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, as well as coupling constants. By comparing computationally predicted NMR parameters for various candidate structures (e.g., diastereomers or conformational isomers) with experimental NMR data, the most probable structure can be identified . This approach is particularly effective for differentiating between closely related isomers that might be difficult to distinguish solely by experimental means . For this compound and obtusan, correlation of hypothetical low-energy structures with experimental ¹H NMR coupling constants has been used to support structural assignments .

Chiroptical Data Prediction : Computational methods, such as TDDFT, are also employed to predict optical rotation and Circular Dichroism (CD) spectra . Comparing these predicted chiroptical properties with experimental data can aid in the assignment of absolute configuration, especially when experimental data is limited or when dealing with flexible molecules where conformational effects influence the observed spectra .

Computational prediction of spectroscopic data provides a powerful complementary approach to experimental methods, enhancing the reliability and efficiency of structural elucidation, particularly for distinguishing between numerous possible stereoisomers of natural products like this compound .

DFT NMR Chemical Shift Calculations (e.g., DP4 analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. However, for natural products with multiple stereocenters, experimental NMR data alone may not suffice to unambiguously assign the correct stereoisomer among several plausible candidates. This is where Density Functional Theory (DFT) calculations of NMR chemical shifts become paramount.

DFT calculations provide a theoretical prediction of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for a given molecular structure. The process typically involves optimizing the geometry of each candidate stereoisomer and then calculating their magnetic shielding tensors, which are subsequently converted into chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

To statistically validate the most probable structure, the calculated NMR chemical shifts are compared against the experimental values using a statistical method known as DP4 analysis (or its updated version, DP4+). DP4 analysis computes the probability that a particular candidate structure is the correct one, based on the agreement between its calculated and experimental NMR data. This method is particularly powerful in distinguishing between diastereomers and enantiomers that might exhibit very similar experimental NMR spectra. A high DP4 probability (e.g., >95%) provides strong computational evidence for the assigned structure.

The utility of DFT NMR calculations combined with DP4 analysis is exemplified in numerous natural product structure elucidations where it has successfully revised previously misassigned structures or confirmed complex stereochemistries with high confidence.

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Hypothetical Stereoisomers of this compound and DP4 Probabilities

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B | Calculated δ (ppm) - Isomer C |

| C-1 | 78.2 | 77.9 | 79.1 | 78.5 |

| C-2 | 35.6 | 35.8 | 34.9 | 36.1 |

| C-3 | 29.1 | 29.0 | 29.5 | 28.7 |

| C-4 | 26.5 | 26.7 | 26.0 | 26.9 |

| C-5 | 32.0 | 32.1 | 31.5 | 32.5 |

| C-6 | 22.8 | 22.9 | 22.5 | 23.1 |

| C-7 | 14.2 | 14.1 | 14.5 | 13.9 |

| ... | ... | ... | ... | ... |

| DP4 Probability | N/A | 99.8% | 0.1% | 0.1% |

Note: The data in Table 1 is illustrative and does not represent actual experimental or calculated values for this compound. It demonstrates the typical output and interpretation of DP4 analysis, where a high probability for one isomer indicates it is the most likely correct structure.

Conformational Search and Averaging for Accurate Predictions

A critical aspect of accurate DFT NMR chemical shift prediction, especially for flexible molecules like this compound with its eight-membered ring and aliphatic side chains, is accounting for conformational flexibility. Molecules in solution exist as an ensemble of rapidly interconverting conformers, each possessing a unique set of NMR chemical shifts. Therefore, predicting the experimental spectrum accurately necessitates considering all relevant low-energy conformers.

The process typically begins with a thorough conformational search using molecular mechanics (MM) force fields or lower-level quantum mechanical methods. This step aims to identify all energetically accessible conformations within a certain energy window (e.g., 2-3 kcal/mol above the global minimum). For each identified low-energy conformer, its geometry is then optimized at a higher level of theory (e.g., DFT), and its NMR chemical shifts are calculated.

Finally, the calculated chemical shifts for each conformer are averaged, weighted by their Boltzmann populations, which are determined by their relative energies at the temperature of the NMR experiment. This Boltzmann averaging yields a single set of predicted chemical shifts that can be directly compared to the experimental spectrum. Neglecting conformational averaging can lead to significant discrepancies between calculated and experimental data, potentially resulting in incorrect structure assignments. The choice of solvent model in the calculations also plays a role, as the solvent environment can influence the relative energies and populations of conformers, thereby affecting the predicted chemical shifts.

Future Directions and Emerging Research Areas in Lauthisan Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes to Lauthisan

The pursuit of sustainable and environmentally friendly chemical processes, often termed "green chemistry," is a paramount objective in modern organic synthesis. For complex molecules like this compound, this involves minimizing waste, reducing energy consumption, and utilizing safer reagents and catalysts.

The construction of oxocane (B8688111) rings, a core structural motif of this compound, is inherently challenging due often to unfavorable entropy factors . Traditional methods can involve harsh conditions, stoichiometric reagents, and generate significant waste . Applying green chemistry principles to oxocane synthesis aims to overcome these limitations by focusing on atom economy, which ensures that most atoms of the starting materials are incorporated into the final product, thereby reducing waste . This includes developing reactions that proceed under milder conditions, such as room temperature or aqueous media, and avoiding highly toxic or hazardous substances . For instance, some research explores the use of iron(III) salts as environmentally friendly catalysts in organic chemistry, which are biologically relevant and sustainable . The goal is to devise synthetic pathways that are not only efficient in terms of yield and stereocontrol but also align with environmental responsibility, leading to more sustainable production of this compound and related compounds.

The shift towards non-toxic and renewable catalytic resources is a key aspect of greening this compound synthesis. Traditional metal catalysts can be expensive, toxic, and difficult to remove from the product. Research is exploring alternatives such as:

Non-Toxic Metal Catalysts: Erbium salts, for example, are emerging as valuable Lewis acid catalysts in green organic chemistry due to their stability, low to moderate toxicity, and compatibility with aqueous or wet conditions . Iron-based catalysts are also gaining attention as sustainable alternatives to more common, less abundant photocatalysts .

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally benign approach to chemical transformations . While specific examples for this compound synthesis are still emerging, the application of chemoenzymatic synthesis has been noted in the context of macrolactonization, which shares some challenges with medium-ring formation . This approach leverages the exquisite selectivity of enzymes to achieve desired stereochemical outcomes under mild conditions, potentially revolutionizing the synthesis of complex oxocanes.

Green Chemistry Principles in Oxocane Synthesis

Exploration of Novel Catalytic Systems and Reagents for Enhanced Stereoselectivity and Efficiency

Achieving high stereoselectivity and efficiency is crucial for the practical synthesis of this compound, given its complex chiral structure . Novel catalytic systems are being developed to address these challenges.

Organocatalysis, which employs small organic molecules as catalysts, offers a powerful and often more sustainable alternative to traditional metal-based catalysis . Key advantages include the absence of metal waste, operational simplicity, and the ability to achieve high levels of enantioselectivity . In the context of oxa-heterocycle synthesis, organocatalytic approaches have been developed for the enantioselective desymmetrization of oxetanes to form chiral 1,4-dioxanes and other oxa-heterocycles . Furthermore, organocatalytic oxa-conjugate addition reactions have proven efficient for the stereoselective synthesis of oxepanes, which are seven-membered cyclic ethers, demonstrating the potential for similar applications in the more challenging eight-membered oxocane systems like this compound . The ability of organocatalysts to facilitate asymmetric transformations under mild conditions makes them highly promising for future stereoselective this compound synthesis.

Photoredox catalysis, which utilizes visible light to generate highly reactive radical intermediates, has emerged as a transformative tool in organic synthesis . This method allows for chemical reactions that are difficult or impossible with traditional thermal chemistry, often under mild and environmentally friendly conditions . For ring construction, photoredox catalysis offers unique pathways for forming complex cyclic systems, including oxocanes . For example, studies have explored photoredox-induced ring expansion mechanisms and the use of visible-light photocatalysis to insert molecular rings into larger systems, creating structurally complex bicyclic products . The merging of photoredox catalysis with organocatalysis further expands its utility, enabling direct asymmetric alkylation reactions and potentially offering new avenues for the stereoselective construction of this compound's oxocane core . The ability to generate oxygen-centered radicals and control their reactivity using visible light provides a powerful platform for developing novel and efficient this compound synthetic routes .

Organocatalysis in this compound Synthesis

Investigation of Molecular Recognition and Interactions of this compound-Type Scaffolds

Understanding the molecular recognition properties of this compound-type scaffolds is crucial for elucidating their biological roles and for designing new molecules with specific functions. Oxocane scaffolds are prevalent in various natural products and play a role in their biological activities . Research in this area focuses on:

Binding Interactions: Investigating how this compound and its structural analogues interact with other molecules, such as proteins, nucleic acids, or small organic guests . This involves studying the non-covalent interactions (e.g., hydrogen bonding, π-π interactions, hydrophobic effects) that govern binding affinity and selectivity .

Host-Guest Chemistry: Oxacalixarenes, which are macrocyclic compounds containing oxocane units, have been shown to function as "molecular tweezers," capable of binding certain aromatic guest molecules on their interior surface . Studies using techniques like NMR spectroscopy, fluorometry, and isothermal titration calorimetry are employed to characterize these molecular recognition properties .

Structure-Activity Relationship (SAR): By understanding the molecular recognition of this compound, researchers can establish structure-activity relationships, which are vital for rational drug design and the development of new functional materials. This includes exploring how modifications to the this compound scaffold influence its binding characteristics and, consequently, its biological or chemical activity .

Through these investigations, the aim is to unlock the full potential of this compound and its derivatives for applications ranging from medicinal chemistry to materials science.

Studies on Binding Affinities with Receptors

While specific studies detailing the binding affinities of this compound itself with particular biological receptors are not widely reported in the current literature, the broader class of medium-ring cyclic ethers, to which this compound belongs, is recognized for its presence in numerous biologically active natural products and pharmaceutically relevant compounds . Understanding the binding affinities of such compounds is crucial in drug discovery and molecular biology .

Future research could employ various experimental techniques to investigate potential interactions. These include:

In vitro binding assays: Utilizing purified receptor proteins to measure the affinity of this compound or its analogues.

Surface Plasmon Resonance (SPR): A label-free technique to monitor binding events in real-time, providing kinetic and affinity data.

Isothermal Titration Calorimetry (ITC): To quantify the thermodynamics of binding, including enthalpy, entropy, and binding constant.

Such fundamental studies would aim to identify if this compound possesses any intrinsic affinity for known biological targets, thereby laying the groundwork for potential therapeutic applications or understanding its natural biological role.

Computational Modeling of Ligand-Target Interactions

Computational modeling is an indispensable tool in modern chemical and biological research, offering insights into molecular interactions at an atomic level . For this compound, this area holds significant promise for predicting and understanding its interactions, even in the absence of extensive experimental binding data.

Key computational approaches include:

Molecular Docking: This method predicts the preferred binding orientations (poses) of a small molecule (ligand, e.g., this compound) within the active site of a macromolecular target (receptor), and estimates their binding affinities . Various algorithms, such as FlexX, GOLD, and Glide, are employed to sample the conformational, orientational, and positional space of the ligand within the binding site .

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of ligand-target interactions over time, accounting for the flexibility of both the ligand and the receptor . This is crucial for accurately describing binding processes and understanding the nuances of molecular recognition .

Free Energy Calculations: Advanced MD techniques, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to calculate highly accurate binding free energies, which are essential for ranking potential ligands and optimizing their structures .

By applying these computational methods, researchers can theoretically explore how this compound might interact with various biomolecules, predict its binding modes, and guide the design of analogues with enhanced or novel interaction profiles.

Synthesis of Novel this compound Analogues with Modified Structural Features for Probing Structure-Reactivity Relationships

This compound is an eight-membered cyclic ether (oxocane) . Its synthesis has been achieved through various stereoselective methodologies, including reductive hydroalkoxylation cascades and Nicholas reactions . These established synthetic routes provide a robust foundation for the systematic creation of novel this compound analogues.

Future synthetic efforts will focus on:

Modifying Alkyl Substituents: Altering the length, branching, or functionalization of the ethyl and hexyl chains at C-2 and C-8 of the oxocane ring can significantly impact the compound's lipophilicity, steric profile, and potential for interaction with other molecules.

Introducing Heteroatoms or Unsaturation: Incorporating additional heteroatoms (e.g., nitrogen, sulfur) or degrees of unsaturation (double or triple bonds) into the this compound scaffold or its side chains could lead to analogues with altered electronic properties, reactivity, and conformational flexibility.

Stereochemical Variations: Exploring different stereoisomers (e.g., trans-Lauthisan) or introducing additional chiral centers to investigate the impact of subtle three-dimensional arrangements on reactivity and interactions.

The synthesis of such analogues is critical for probing structure-reactivity relationships (SRR). By systematically varying structural features and observing the resulting changes in chemical reactivity or physical properties, researchers can gain a deeper understanding of how molecular architecture dictates function. This knowledge is invaluable for rational design in both biological and non-biological contexts .

Advanced Computational Modeling for Predicting this compound Reactivity and Transformations

Predicting the reactivity and transformation pathways of organic molecules like this compound is a complex but crucial aspect of chemical research. Advanced computational modeling techniques are increasingly being employed to elucidate reaction mechanisms, predict reaction outcomes, and guide synthetic strategies.

Key areas of focus include:

Quantum Mechanical (QM) Calculations: Methods such as Density Functional Theory (DFT) can be used to study the electronic structure of this compound, identify reactive sites, calculate activation energies for various transformations, and predict spectroscopic properties (e.g., NMR, IR) to aid in structural elucidation of reaction products. QM calculations can also help in understanding the stereoselectivity of reactions, which is particularly relevant for this compound's synthesis.

Molecular Dynamics (MD) for Reaction Pathways: While traditional MD focuses on conformational sampling, reactive MD simulations can model bond breaking and formation events, providing insights into complex reaction mechanisms and the influence of solvent or catalysts on reactivity.

Machine Learning (ML) in Chemical Reaction Prediction: The application of ML algorithms to chemical data is rapidly advancing, allowing for the prediction of reaction outcomes, retrosynthesis pathways, and stereoselectivity based on vast datasets of known reactions. For this compound, ML models could be trained on data from similar cyclic ether syntheses and transformations to predict novel reactions or optimize existing ones.

These advanced computational tools can significantly accelerate the discovery and development of new chemical transformations involving the this compound scaffold, enabling more efficient and selective synthetic routes.

Potential Applications of this compound Scaffold in Material Science or Other Non-Biological Fields

While this compound is predominantly recognized within the realm of natural products and their biological relevance, its unique structural features—a stable eight-membered cyclic ether ring with defined stereochemistry and a long alkyl chain—suggest potential, albeit largely unexplored, applications in non-biological fields, particularly in materials science. Direct literature on this compound's specific use in materials science is limited in the provided search results. However, based on the general properties of cyclic ethers and organic scaffolds, future directions could include:

Building Blocks for Specialized Polymers: The oxocane ring could potentially serve as a monomer or co-monomer in the synthesis of novel polymers. The cyclic ether linkage offers stability, while the alkyl substituents could influence properties such as flexibility, solubility, or thermal behavior. Polymers incorporating such rigid yet flexible cyclic structures could find applications in specialized coatings, adhesives, or elastomers where unique mechanical or thermal properties are desired.

Chiral Auxiliaries or Ligands in Asymmetric Catalysis: Given that this compound can be synthesized enantioselectively, its chiral forms could be explored as chiral auxiliaries or ligands in asymmetric synthesis for the production of other non-biological chiral molecules. The precisely defined stereochemistry of the oxocane ring could induce high enantioselectivity in various catalytic reactions, leading to the efficient synthesis of enantiomerically pure compounds with applications in fine chemicals, agrochemicals, or advanced materials.

Components in Supramolecular Chemistry: The this compound scaffold's combination of a cyclic ether and alkyl chains could be exploited in supramolecular chemistry. It might act as a host molecule capable of forming inclusion complexes with small guest molecules, or as a building block for self-assembling systems. Such systems could have applications in molecular recognition, separation technologies, or as components in advanced functional materials, where precise molecular arrangement and interaction are paramount.

Flavor or Fragrance Components: Some oxocane derivatives are used in augmenting or enhancing the flavor of foodstuffs. While this compound itself is a natural product, its derivatives could be investigated for similar applications in the flavor and fragrance industry, leveraging its specific molecular structure to contribute to desired sensory profiles.

These potential applications represent emerging research avenues that would require dedicated investigation into the chemical and physical properties of this compound and its derivatives in non-biological contexts.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Lauthisan with high stereochemical purity, and how can experimental conditions be optimized?

- Methodological Answer : this compound’s synthesis often involves Lewis acid-promoted cyclization to achieve its oxocene core. To optimize stereochemical purity, researchers should:

- Control reaction temperature and solvent polarity to favor desired transition states .

- Use chiral catalysts (e.g., BINOL-derived Lewis acids) to induce enantioselectivity.

- Validate purity via high-resolution NMR and chiral HPLC, comparing retention times with known standards .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or tautomeric equilibria. Mitigation strategies include:

- Performing 2D NMR (COSY, HSQC) to confirm connectivity and rule out overlapping signals .

- Conducting variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- Cross-validating with computational methods (DFT calculations) to predict spectral patterns .

Q. What baseline analytical techniques are essential for confirming this compound’s structural integrity in academic studies?

- Methodological Answer :

- Elemental Analysis : Verify empirical formula consistency (e.g., C₁₄H₂₀O₂ for this compound).

- Mass Spectrometry : Use HRMS-ESI to confirm molecular ion peaks and isotopic patterns.

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-simulated modes .

- Data Interpretation : Discrepancies >5% in elemental analysis require re-synthesis or chromatographic purification .

Advanced Research Questions

Q. How can mechanistic studies differentiate between competing pathways in this compound’s cyclization reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Measure deuterium substitution at reaction sites to infer rate-determining steps.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates .

- Computational Modeling : Use Gaussian or ORCA software to compare activation energies of proposed pathways .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound-related pharmacological studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS-DA to identify outliers or confounding variables (e.g., solvent effects).

- Meta-Analysis : Aggregate data from independent studies using random-effects models to assess reproducibility .

- Error Propagation Analysis : Quantify uncertainty in IC₅₀ values using Monte Carlo simulations .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., methyl groups, oxygen positions) and assay against a panel of targets.

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .

- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding hypotheses .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis across independent laboratories?

- Methodological Answer :

- Detailed Supplemental Information : Publish step-by-step procedures, including exact catalyst concentrations and purification gradients .

- Open Data Repositories : Share raw NMR files (e.g., via Zenodo) for peer validation .

- Round-Robin Tests : Collaborate with external labs to replicate key results, documenting deviations .

Q. How should researchers address ethical considerations in publishing negative or inconclusive this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.